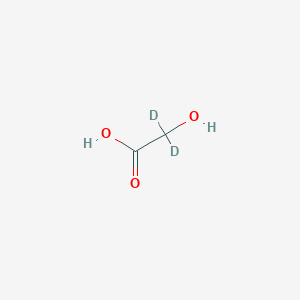

Glycolic-2,2-D2 acid

Overview

Description

Glycolic-2,2-D2 acid, also known as glycolic acid or hydroxyacetic acid, is a colorless, odorless, and hygroscopic organic compound . It is the smallest alpha hydroxy acid and is widely used for skincare applications .

Synthesis Analysis

This compound can be prepared by the Cannizzarorearrangement of glyoxal-d2 and by the action of nitrous acid on glycine-d5 . Another synthetic pathway involves the bioproduction of glycolic acid from lignocellulosic sugars .Molecular Structure Analysis

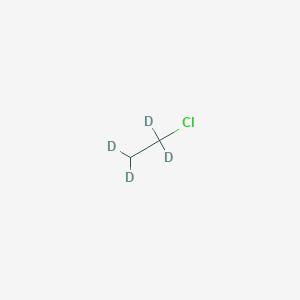

The molecular formula of this compound is C2H2D2O3 . It has an average mass of 78.064 Da and a monoisotopic mass of 78.028595 Da .Chemical Reactions Analysis

Glycolic acid is a 2-hydroxy monocarboxylic acid that is functionally related to acetic acid . It is a constituent of sugarcane juice and has a role as a metabolite and a keratolytic drug .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 265.6±13.0 °C at 760 mmHg, and a flash point of 128.7±16.3 °C . It has a polar surface area of 58 Å2 and a molar volume of 53.7±3.0 cm3 .Scientific Research Applications

Bioproduction from Renewable Resources

Glycolic acid is of interest due to its applications across various industrial sectors. A novel synthetic pathway for the microbial production of glycolic acid from lignocellulosic sugars has been developed, aiming for maximum carbon conservation. This pathway, termed "glycoptimus," involves the overexpression of specific E. coli genes to enable glycolic acid production from pentose and hexose sugars, offering a 50% increase in production efficiency compared to existing pathways. This biotechnological approach addresses concerns about the use of fossil resources in glycolic acid production and aligns with the demand for bio-sourced products (Lachaux et al., 2019).

Biodegradable Polymers for Drug Delivery

Glycolic acid is a key component in the synthesis of poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer widely used in drug delivery systems and tissue engineering. PLGA's biocompatibility, tunable degradation rates, and FDA approval make it suitable for various medical applications, including controlled drug delivery for small molecules and macromolecules (Makadia & Siegel, 2011).

Bone Tissue Engineering

PLGA-based biomaterials, incorporating glycolic acid, are utilized in bone tissue engineering due to their biocompatibility, tailored biodegradation rate, and ability to enhance bone tissue function. These materials are designed to provide better interaction with biological materials and are particularly suitable for cultures and regions where animal-derived products are not preferred (Gentile et al., 2014).

Biotechnological Production Advances

The biotechnological production of glycolic acid, leveraging renewable resources, has seen significant advancements. Genetically modified microorganisms, including E. coli, Corynebacterium glutamicum, and yeast, have been engineered to improve the yield of glycolic acid from sugars, demonstrating the potential of microbial pathways in sustainable production processes (Salusjärvi et al., 2019).

Cosmetic and Dermatological Applications

Although primarily known for its use in cosmetic products, glycolic acid's role in scientific research extends to the investigation of its effects on skin cells and tissues. Studies have explored its ability to modulate collagen production in human skin fibroblast cultures, providing insights into its mechanisms of action at the cellular level and its potential therapeutic benefits (Moy et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,2-dideuterio-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMRFAOFKBGASW-DICFDUPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

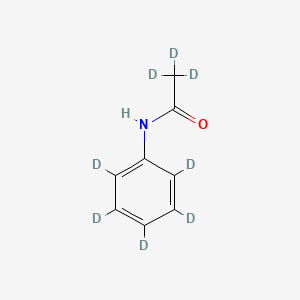

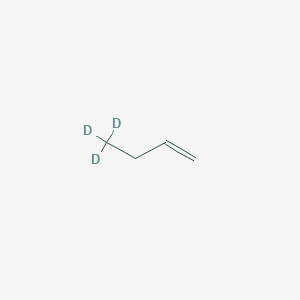

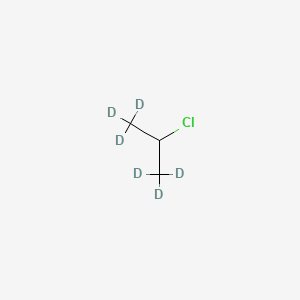

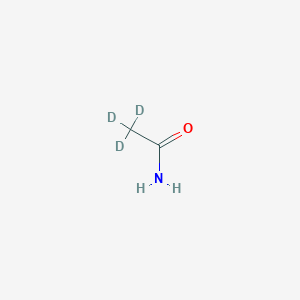

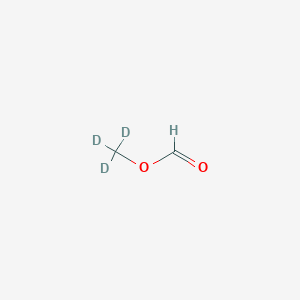

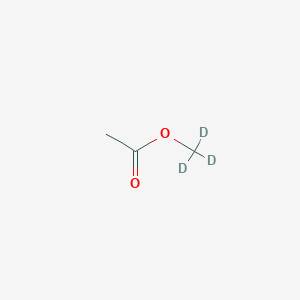

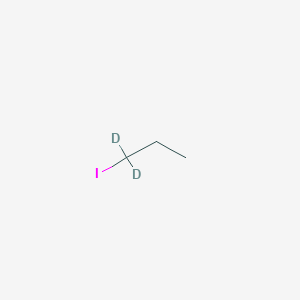

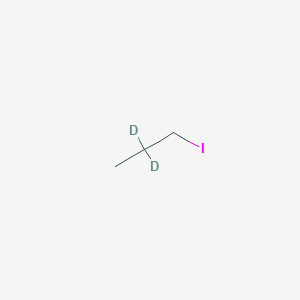

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.